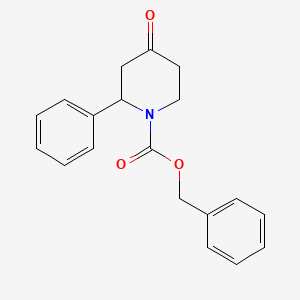

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 319.38 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Addition at the Carbonyl Group

The ketone moiety (C=O) undergoes nucleophilic addition reactions with organozinc reagents under rhodium catalysis, enabling enantioselective synthesis of chiral piperidine derivatives. This reaction is critical for creating stereochemical diversity in drug discovery.

| Reagents/Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Arylzinc reagents, (R)-BINAP-Rh catalyst, THF, 0°C | (R)-2-Aryl-4-oxopiperidine derivatives | 58–92% | 96–99% |

Key observations:

-

Reaction stereoselectivity depends on the chiral ligand (e.g., (R)-BINAP) .

-

Electron-rich arylzinc reagents (e.g., 3,4-dimethoxyphenyl) achieve higher yields (92%) compared to electron-deficient substrates .

Acid-Catalyzed Cyclization

Under acidic conditions, the compound forms spirocyclic derivatives via intramolecular cyclization. This reaction leverages the ketone’s electrophilicity and the benzyl ester’s stability.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Trifluoromethanesulfonic acid, 130°C | 3-Benzyl-1H-spiro[isoquinoline-4,4'-piperidine]-3'-one | 58% |

Mechanistic insights:

-

Protonation of the ketone facilitates electrophilic aromatic substitution at the ortho position of the benzyl group .

-

The reaction retains the ester functionality, enabling further derivatization .

Ester Hydrolysis and Functionalization

The benzyl ester group is susceptible to hydrolysis, forming carboxylic acid intermediates for downstream reactions.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 2N NaOH, ethanol, reflux | 4-Oxo-2-phenylpiperidine-1-carboxylic acid | 70% |

| Thionyl chloride, DMF (catalytic) | 4-Oxo-2-phenylpiperidine-1-carbonyl chloride | 87% |

Applications:

-

The acyl chloride intermediate reacts with amines to form amides (e.g., methyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetate) .

-

Hydrolysis products serve as precursors for peptide coupling or PROTAC synthesis.

Radical-Mediated Reactions

The compound participates in radical-based cyclizations under metal catalysis, expanding its utility in heterocyclic chemistry.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Cu(OTf)₂, Selectfluor, CH₃CN | 3-Benzyl-2-phenylpiperidin-4-one | 68% |

Key features:

-

Fluorine-assisted hydrogen atom transfer (HAT) generates benzylic radicals for C–N bond formation .

-

Copper catalysts enable regioselective cyclization without racemization .

Hydrogenolysis of the Benzyl Group

The benzyl ester can be selectively cleaved under hydrogenation conditions to yield free carboxylic acids.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C, methanol | 4-Oxo-2-phenylpiperidine-1-carboxylic acid | 85% |

Applications:

-

Deprotection enables further functionalization of the piperidine scaffold for pharmaceutical applications .

Comparative Reactivity Table

Stability and Side Reactions

-

Oxidative Degradation : Prolonged exposure to air leads to ketone oxidation, forming peroxides (detected via IR at 1700 cm⁻¹).

-

Thermal Decomposition : Above 150°C, decarboxylation occurs, yielding 4-phenyl-2-benzylpiperidine as a byproduct.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate serves as an essential intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Neuroscience Research

This compound is valuable for studying neurotransmitter systems due to its ability to interact with specific receptors, potentially leading to new treatments for neurological disorders. For example, it has been identified as a moderate sigma-1 receptor ligand, which plays a role in cellular processes like proliferation and apoptosis.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing more complex molecules. Its reactivity allows chemists to develop novel compounds efficiently.

Material Science

The compound can be employed in developing advanced materials, such as polymers and coatings, contributing to innovations in adhesive technologies.

Biochemical Applications

It aids in designing enzyme inhibitors crucial for drug discovery and understanding metabolic pathways. The compound's interaction with enzymes can provide insights into therapeutic targets for various diseases.

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A427 | 17 | Sigma-1 Antagonism |

| DU145 | Not specified | Sigma-1 Antagonism |

These findings suggest its potential use in oncology, particularly against non-small cell lung cancer and prostate cancer.

Case Study 1: Inhibition of Tumor Cell Proliferation

A study focusing on A427 cells showed that treatment with this compound significantly reduced cell confluency over five days compared to control groups. This underscores its potential as a therapeutic agent in cancer treatment.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the piperidine ring could enhance biological activity. Variations in substituents on the phenyl group led to different binding affinities at the sigma-1 receptor, indicating pathways for further optimization in drug design.

Mecanismo De Acción

The mechanism of action of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Piperidine-4-carboxylate: A derivative with a carboxylate group at the 4-position.

Phenylpiperidine: A piperidine ring with a phenyl group attached.

Uniqueness

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for .

Actividad Biológica

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a σ1 receptor ligand. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine core, which is a common scaffold in many bioactive compounds. The presence of the benzyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The compound has been characterized as a moderate σ1 receptor ligand. The σ1 receptor plays a crucial role in various cellular processes, including cell proliferation and apoptosis. Research indicates that compounds targeting this receptor can have therapeutic implications in cancer treatment.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies on the A427 non-small cell lung cancer cell line revealed that this compound inhibited cell proliferation with an IC50 value of approximately 17 µM. This activity was comparable to that of haloperidol, a known σ1 antagonist, suggesting that this compound may act through similar pathways as σ1 antagonists .

Further investigations into the DU145 prostate cancer cell line showed similar inhibition patterns, reinforcing the notion that this compound's mechanism involves σ1 receptor modulation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A427 | 17 | σ1 Antagonism |

| DU145 | Not specified | σ1 Antagonism |

Comparative Studies

A comparative analysis with other ligands indicated that this compound has a distinct profile in terms of selectivity and potency against different cancer types. For example, when tested alongside other piperidine derivatives, it showed notable efficacy against breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

Case Studies

Case Study 1: Inhibition of Tumor Cell Proliferation

A study focusing on the effects of this compound on A427 cells utilized live-cell imaging to monitor growth inhibition over time. The results indicated that after five days of treatment, cell confluency was significantly reduced compared to control groups. This finding underscores the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the piperidine ring could enhance biological activity. For instance, variations in substituents on the phenyl group led to different binding affinities at the σ1 receptor, suggesting avenues for further optimization in drug design .

Propiedades

IUPAC Name |

benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUYEPFFNLJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573194 | |

| Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335266-05-2 | |

| Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.